molecular formula C16H19NO3S2 B2673984 N-((5-benzoylthiophen-2-yl)methyl)-2-methylpropane-1-sulfonamide CAS No. 1797141-73-1

N-((5-benzoylthiophen-2-yl)methyl)-2-methylpropane-1-sulfonamide

Cat. No. B2673984
CAS RN: 1797141-73-1
M. Wt: 337.45
InChI Key: QUJSUDBRAKBHKB-UHFFFAOYSA-N
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Description

N-((5-benzoylthiophen-2-yl)methyl)-2-methylpropane-1-sulfonamide, also known as BVT.5182, is a novel small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. BVT.5182 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research and development.

Scientific Research Applications

Synthesis and Biological Evaluation

A comprehensive study on the synthesis and biological evaluation of sulfonamide-containing derivatives, including N-((5-benzoylthiophen-2-yl)methyl)-2-methylpropane-1-sulfonamide, highlighted their potential as cyclooxygenase-2 (COX-2) inhibitors. This research is pivotal in understanding the compound's role in treating conditions like rheumatoid arthritis and osteoarthritis, marking a significant advancement in medical chemistry (T. Penning et al., 1997).

Anticancer and Antiviral Properties

Further exploration into the derivatives of celecoxib, a molecule closely related to N-((5-benzoylthiophen-2-yl)methyl)-2-methylpropane-1-sulfonamide, has shown promising anticancer, analgesic, antioxidant, and anti-HCV activities. This illustrates the compound's versatility in therapeutic applications beyond its initial scope, offering a multifaceted approach to drug development (Ş. Küçükgüzel et al., 2013).

Prodrug Development

Research on prodrug forms for the sulfonamide group, including compounds like N-((5-benzoylthiophen-2-yl)methyl)-2-methylpropane-1-sulfonamide, has been conducted to enhance the bioavailability of sulfonamide drugs. This approach focuses on creating water-soluble derivatives that can be readily absorbed and utilized in the body, potentially overcoming limitations of existing drugs in this class (J. D. Larsen et al., 1988).

5-HT₆ Receptor Antagonists

A significant breakthrough in neuropsychopharmacology involved the design and synthesis of aryl sulfonamide derivatives as potent and selective 5-HT₆ receptor antagonists. These compounds, closely related to N-((5-benzoylthiophen-2-yl)methyl)-2-methylpropane-1-sulfonamide, show potential for treating cognitive disorders and enhancing memory and learning (R. Nirogi et al., 2012).

Antimicrobial and Antitumor Activities

Research into new sulfonamide derivatives, including structures similar to N-((5-benzoylthiophen-2-yl)methyl)-2-methylpropane-1-sulfonamide, has unveiled their potential in antimicrobial and antitumor applications. This work emphasizes the importance of sulfonamide compounds in developing new therapeutic agents against various diseases (Z. Chohan et al., 2011).

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12(2)11-22(19,20)17-10-14-8-9-15(21-14)16(18)13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJSUDBRAKBHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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